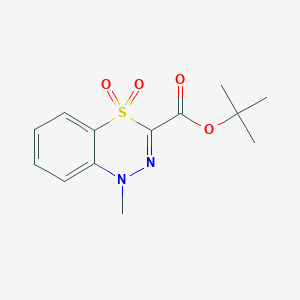

tert-butyl 1-methyl-1H-4,1,2-benzothiadiazine-3-carboxylate 4,4-dioxide

Description

Properties

IUPAC Name |

tert-butyl 1-methyl-4,4-dioxo-4λ6,1,2-benzothiadiazine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4S/c1-13(2,3)19-12(16)11-14-15(4)9-7-5-6-8-10(9)20(11,17)18/h5-8H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDVHGKKQLPGABX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=NN(C2=CC=CC=C2S1(=O)=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-methyl-1H-4,1,2-benzothiadiazine-3-carboxylate 4,4-dioxide typically involves the following steps:

Formation of the Benzothiadiazine Ring: The initial step involves the cyclization of appropriate precursors to form the benzothiadiazine ring. This can be achieved through the reaction of a substituted aniline with sulfur dioxide and a suitable oxidizing agent under controlled conditions.

Introduction of the tert-Butyl Ester Group: The carboxylate group is introduced by esterification with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

Methylation: The final step involves the methylation of the nitrogen atom in the benzothiadiazine ring using a methylating agent like methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.

Purification Steps: Including crystallization, filtration, and recrystallization to obtain high-purity product.

Quality Control: Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to ensure product consistency and purity.

Chemical Reactions Analysis

Hydrolysis and Decarboxylation

Hydrolysis of ester groups in the benzothiadiazine framework under basic or acidic conditions yields carboxylic acids. For instance, hydrolysis of 3-acetyl-1-phenyl-1H-4,1,2-benzothiadiazine 4,4-dioxide followed by decarboxylation produces the parent 1H-4,1,2-benzothiadiazine 4,4-dioxide .

Esterification

The tert-butyl ester group is introduced via esterification of the carboxylic acid moiety. This step is critical for enhancing stability and modulating bioavailability.

Derivatization of Functional Groups

-

N-Alkylation : Substitution at the nitrogen atom (e.g., with alkyl groups) can occur via nucleophilic displacement, altering the compound’s electronic properties.

-

Oxidative Coupling : Thiadiazine derivatives (related heterocycles) undergo oxidative cyclization with aldehydes under acidic conditions (e.g., TFA), though direct analogs for benzothiadiazines remain understudied .

Reaction Conditions and Yields

Stability and Reactivity

The 4,4-dioxide moiety confers enhanced stability to the benzothiadiazine core, reducing susceptibility to hydrolytic cleavage. The tert-butyl ester group further stabilizes the compound by protecting the carboxylic acid from premature hydrolysis during synthetic steps.

Analytical Characterization

Common analytical techniques include:

-

NMR spectroscopy : To confirm regioselectivity and assess substituent effects (e.g., methyl group positioning).

-

Mass spectrometry : For verifying molecular weight and purity (e.g., m/z 306.1 for analogous tetrazine derivatives) .

-

Chromatographic methods : Purification via flash chromatography (e.g., heptane/EtOAc mixtures) .

This synthesis pathway and reactivity profile highlight the compound’s potential in heterocyclic chemistry and drug discovery, though further studies are needed to explore its specific biological activity.

Scientific Research Applications

Biological Activities

Research has demonstrated that this compound exhibits significant biological activities:

Antimicrobial Properties

Studies have indicated that derivatives of benzothiadiazine compounds possess antimicrobial properties. For instance, certain analogs have shown effectiveness against various bacterial strains, making them candidates for antibiotic development .

Anticancer Potential

Tert-butyl 1-methyl-1H-4,1,2-benzothiadiazine derivatives have been evaluated for their anticancer properties. In vitro assays have demonstrated cytotoxic effects against cancer cell lines, suggesting that these compounds could be explored further for therapeutic applications .

Neuroprotective Effects

Research has also pointed to potential neuroprotective effects of benzothiadiazine derivatives. Some studies suggest they may help in mitigating neurodegenerative processes by inhibiting oxidative stress and inflammation in neural tissues .

Case Studies

Applications in Drug Development

Given its diverse biological activities, tert-butyl 1-methyl-1H-4,1,2-benzothiadiazine-3-carboxylate 4,4-dioxide is being investigated for several pharmaceutical applications:

- Antibiotic Development : Its antimicrobial properties make it a candidate for new antibiotic formulations.

- Cancer Therapy : The anticancer potential positions it as a lead compound for developing targeted cancer therapies.

- Neuroprotective Agents : Its neuroprotective properties could lead to innovations in treatments for neurodegenerative diseases such as Alzheimer's or Parkinson's.

Mechanism of Action

The mechanism of action of tert-butyl 1-methyl-1H-4,1,2-benzothiadiazine-3-carboxylate 4,4-dioxide involves:

Molecular Targets: Binding to specific enzymes or receptors, such as potassium channels or AMPA receptors.

Pathways: Modulating signaling pathways involved in cell growth, metabolism, and apoptosis.

Biological Effects: Inducing changes in cellular processes that lead to therapeutic outcomes, such as reduced blood pressure, improved glucose metabolism, or inhibition of microbial growth.

Comparison with Similar Compounds

Table 1. Comparative Analysis of tert-Butyl Derivatives and Benzothiadiazine Dioxides

| Property/CAS | 1774900-87-6 (Target) | 1779132-02-3 (Acid Analog) | 13756-42-8 (tert-Butyl 4-methylbenzoate) |

|---|---|---|---|

| Molecular Weight | ~325.4 g/mol (estimated) | ~316.3 g/mol (estimated) | 206.3 g/mol |

| Solubility | Likely low in water | Moderate in polar solvents | Low in water, high in organic solvents |

| Functional Group Reactivity | Ester (protecting group) | Carboxylic acid | Ester (non-heterocyclic) |

| Research Use | Synthetic intermediate | Coordination chemistry | Fragrance/pharmaceutical intermediate |

Biological Activity

Tert-butyl 1-methyl-1H-4,1,2-benzothiadiazine-3-carboxylate 4,4-dioxide is a complex organic compound characterized by a unique benzothiadiazine core. This compound has garnered attention for its potential therapeutic applications due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHNOS. Its structure features:

- Benzothiadiazine core : This core is significant for its interaction with various biological targets.

- Tert-butyl group : Enhances lipophilicity and potential bioavailability.

- Carboxylate moiety : Contributes to the compound's reactivity and interaction with biological systems.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities including:

- Antiviral Activity : Compounds in this class have shown efficacy against various viral infections, particularly HIV and other retroviruses.

- Anti-inflammatory Effects : Studies suggest that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis .

- Anticancer Properties : Evidence indicates that this compound may inhibit tumor growth through various mechanisms including apoptosis induction and cell cycle arrest .

- Antioxidant Activity : The presence of specific functional groups enhances the compound's ability to scavenge free radicals, contributing to its protective effects against oxidative stress.

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : This compound may inhibit key enzymes involved in viral replication and inflammatory processes.

- Receptor Modulation : It could interact with specific receptors that regulate cellular responses to stress and inflammation.

- Gene Expression Regulation : The compound may influence the expression of genes associated with cell survival and apoptosis.

Case Studies

Several studies have investigated the biological activity of related compounds:

Case Study 1: Antiviral Activity

A study evaluated the antiviral efficacy of a similar benzothiadiazine derivative against HIV. The compound exhibited an EC value of 10.6 nM against wild-type strains and showed effectiveness against resistant mutants as well .

Case Study 2: Anticancer Potential

In vitro studies on cancer cell lines demonstrated that tert-butyl derivatives could significantly reduce cell viability through apoptosis pathways. The mechanism involved caspase activation and mitochondrial dysfunction .

Case Study 3: Anti-inflammatory Effects

Research has shown that benzothiadiazine derivatives can reduce pro-inflammatory cytokines in animal models of arthritis. This suggests potential applications in treating chronic inflammatory diseases .

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of related compounds within the benzothiadiazine class:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Tert-butyl 1-(4-methylbenzyl)-1H-4,1,2-benzothiadiazine-3-carboxylate 4,4-dioxide | Similar benzothiadiazine core with methyl substitution | Antitumor activity |

| (S)-tert-butyl 4-phenyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide | Contains oxathiazolidine structure | Antimicrobial properties |

| (2S,3R)-tetrahydroisoquinoline derivatives | Related heterocyclic structures | Neuroprotective effects |

Q & A

Basic: How can researchers optimize the synthesis of tert-butyl 1-methyl-1H-4,1,2-benzothiadiazine-3-carboxylate 4,4-dioxide to minimize by-products?

Methodological Answer:

Optimization typically involves adjusting reaction conditions (e.g., temperature, solvent polarity, and catalyst loading). For tert-butyl derivatives, maintaining anhydrous conditions is critical to avoid hydrolysis of the tert-butyl ester group. Silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate) is effective for purification, as demonstrated in analogous benzothiadiazine syntheses . If unexpected by-products like oxidative condensation products arise (e.g., biphenyl derivatives), redox side reactions may occur, necessitating inert atmospheres or reducing agents .

Basic: What analytical techniques are recommended for confirming the structure and purity of this compound?

Methodological Answer:

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, particularly for verifying stereochemistry and sulfone (4,4-dioxide) geometry .

- NMR spectroscopy : Analyze , , and (if fluorinated analogs exist) spectra. The tert-butyl group typically appears as a singlet (~1.4 ppm in ), while benzothiadiazine protons show distinct splitting patterns .

- Mass spectrometry : High-resolution ESI-MS can confirm molecular ion peaks and fragmentation pathways, critical for detecting trace impurities .

Advanced: How can researchers investigate the compound’s stability under varying pH or oxidative conditions?

Methodological Answer:

- Kinetic studies : Monitor degradation via HPLC at controlled pH (e.g., phosphate buffers, pH 1–13) and temperatures (25–60°C). The tert-butyl ester is prone to acidic hydrolysis, while the sulfone group may resist oxidation .

- Computational modeling : Use density functional theory (DFT) to predict bond dissociation energies (e.g., C–O in the ester group) and identify vulnerable sites. Compare results with experimental TGA/DSC data to validate decomposition pathways .

Advanced: What strategies resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

- Multi-technique cross-validation : Combine - HSQC/HMBC NMR to assign ambiguous signals. For example, the benzothiadiazine ring’s coupling patterns can be misinterpreted due to hindered rotation; variable-temperature NMR clarifies dynamic effects .

- Single-crystal analysis : If crystallographic data conflicts with solution-state NMR, prioritize the crystal structure (assuming no polymorphism) and re-examine solvent effects on conformational equilibria .

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions, as benzothiadiazines may generate toxic fumes upon decomposition .

- First aid : For accidental exposure, rinse skin with soap/water for 15 minutes. If inhaled, move to fresh air and seek medical attention. Maintain SDS documentation for emergency protocols .

Advanced: How can researchers study the compound’s interactions with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

- Surface plasmon resonance (SPR) : Immobilize the target protein and measure binding kinetics (association/dissociation rates) at varying compound concentrations.

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses. Focus on the sulfone group’s potential hydrogen-bonding interactions with active-site residues .

- In vitro assays : Test inhibitory activity in enzyme assays (e.g., IC determination) with controls for non-specific binding (e.g., bovine serum albumin) .

Advanced: How can computational methods guide the design of derivatives with enhanced properties?

Methodological Answer:

- QSAR modeling : Build regression models using descriptors like logP, polar surface area, and H-bond donors/acceptors. Validate against experimental solubility or permeability data .

- MD simulations : Simulate derivative-receptor complexes in explicit solvent (e.g., TIP3P water) for 100+ ns to assess stability and identify critical interactions (e.g., π-π stacking with aromatic residues) .

Basic: What solvents and conditions are optimal for recrystallizing this compound?

Methodological Answer:

- Solvent selection : Use mixed solvents like dichloromethane/hexane or ethyl acetate/methanol. The tert-butyl group’s hydrophobicity favors low-polarity solvents, while the sulfone may require polar co-solvents for solubility .

- Temperature gradient : Slowly cool saturated solutions from reflux to 4°C to promote crystal nucleation. Seed crystals can improve yield and purity .

Advanced: How can researchers address low yields in multi-step syntheses involving this compound?

Methodological Answer:

- Mid-step intermediate monitoring : Use LC-MS or TLC to identify bottlenecks. For example, incomplete Boc deprotection (tert-butyl removal) with TFA can be resolved by extended reaction times or alternative acids (e.g., HCl/dioxane) .

- Flow chemistry : Implement continuous flow systems for unstable intermediates, reducing exposure to degrading conditions (e.g., light, oxygen) .

Advanced: What mechanistic insights can be gained from studying its degradation products?

Methodological Answer:

- LC-MS/MS profiling : Identify degradation products (e.g., hydrolyzed carboxylic acid or demethylated analogs) under accelerated stress conditions (heat, light). Compare with synthetic standards for confirmation .

- Isotope labeling : Use -labeled water in hydrolysis studies to track oxygen incorporation into degradation products, clarifying reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.